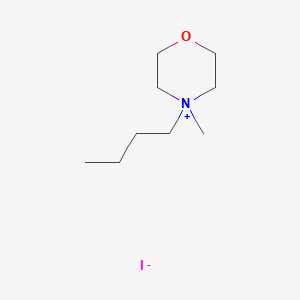

Morpholinium, 4-butyl-4-methyl-, iodide

描述

Quaternary ammonium (B1175870) compounds (QACs) are a cornerstone of modern chemical science, featuring a positively charged nitrogen atom bonded to four organic groups. itu.edu.tr This structural motif imparts unique properties that have led to their widespread use as phase transfer catalysts, surfactants, disinfectants, and electrolytes. google.comrsc.org The versatility of QACs stems from the ability to tune their physical and chemical characteristics by modifying the organic substituents attached to the central nitrogen atom.

The morpholinium cation, a derivative of morpholine (B109124) where the nitrogen atom is quaternized, is a key component in the development of advanced chemical systems. alfa-chemistry.com Morpholine itself is a heterocyclic compound containing both an amine and an ether functional group. utexas.edu This dual functionality within the morpholinium cation offers distinct advantages, influencing properties like solvency, thermal stability, and electrochemical behavior. rsc.org The presence of the ether oxygen can enhance ionic conductivity and widen the electrochemical stability window, making morpholinium-based salts promising candidates for various applications. rsc.org

Morpholinium, 4-butyl-4-methyl-, iodide is an ionic liquid and an organo-halide. Ionic liquids are salts with melting points below 100 °C, and they are noted for their low vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.comnih.gov As an organo-halide, this compound contains a carbon-iodine bond, which is significant in the context of organic synthesis and material science. mdpi.com The specific combination of the N-butyl and N-methyl groups on the morpholinium cation, along with the iodide anion, positions this compound at the intersection of research into task-specific ionic liquids and functionalized organo-halides.

The study of quaternary morpholinium salts is an active area of interdisciplinary research. alfa-chemistry.com Their applications span organic synthesis, where they can act as catalysts or green reaction media, to materials science, in the preparation of nanomaterials and as electrolytes in electrochemical devices like batteries and supercapacitors. alfa-chemistry.comnih.gov The ability to fine-tune the properties of these salts by altering the alkyl substituents on the cation and changing the anion makes them highly adaptable for specific and advanced applications. alfa-chemistry.com

Structure

3D Structure of Parent

属性

IUPAC Name |

4-butyl-4-methylmorpholin-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO.HI/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFDFRAVVKDCSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCOCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554195 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93627-55-5 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Characterization

Strategies for the Preparation of Morpholinium, 4-butyl-4-methyl-, iodide

The synthesis of this compound, a quaternary ammonium (B1175870) salt, is primarily achieved through the quaternization of a tertiary amine. This process involves the alkylation of the nitrogen atom in the morpholine (B109124) ring, leading to the formation of a positively charged quaternary ammonium cation, which is then associated with an iodide anion.

The formation of the 4-butyl-4-methylmorpholinium cation can be approached via two principal synthetic routes, both of which are variations of the Menshutkin reaction. This reaction involves the alkylation of an amine with an alkyl halide.

Route A: Alkylation of N-methylmorpholine

In this pathway, N-methylmorpholine (4-methylmorpholine) serves as the tertiary amine precursor. It is reacted with an n-butyl halide, typically n-butyl iodide, to yield the desired product. The iodide from the alkylating agent directly becomes the counter-ion.

Reaction: N-methylmorpholine + n-Butyl iodide → this compound

Route B: Alkylation of N-butylmorpholine

Alternatively, the synthesis can commence with N-butylmorpholine (4-butylmorpholine). This precursor is then alkylated using a methylating agent, such as methyl iodide nist.govillinois.edu. This route is also a direct quaternization, resulting in the target ionic liquid.

Reaction: N-butylmorpholine + Methyl iodide → this compound

Both pathways are effective SN2 reactions where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the alkyl iodide, displacing the iodide ion which then acts as the counter-anion.

The efficiency and yield of the quaternization reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for achieving high yields and purity.

Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone (B3395972) are often employed as they can stabilize the charged transition state of the SN2 reaction nih.govoregonstate.eduresearchgate.net. Reactions can also be carried out under solvent-free conditions, which can be advantageous from a green chemistry perspective.

Temperature: The reaction temperature affects the rate of quaternization. Reactions are often conducted at elevated temperatures, such as under reflux, to increase the reaction rate organicchemistrydata.org. However, the temperature must be controlled to prevent side reactions or degradation of the product. Kinetic studies show that increasing temperature generally increases the reaction rate constant nih.gov.

Reaction Time: The duration of the reaction is critical to ensure completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or NMR spectroscopy libretexts.org.

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Often, a slight excess of the alkylating agent is used.

A representative table illustrating the potential impact of reaction conditions on yield is provided below.

| Entry | Amine Precursor | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | N-methylmorpholine | n-Butyl iodide | Acetone | Reflux (56) | 24 | 85 |

| 2 | N-methylmorpholine | n-Butyl iodide | DMF | 80 | 18 | 92 |

| 3 | N-butylmorpholine | Methyl iodide | Acetonitrile | 60 | 24 | 90 |

| 4 | N-butylmorpholine | Methyl iodide | Solvent-free | 70 | 12 | 88 |

This table is for illustrative purposes and represents typical trends in quaternization reactions.

Obtaining high-purity this compound is essential for accurate characterization and research applications. The purification process typically involves several steps to remove unreacted starting materials, solvents, and any by-products.

Initial Washing: After the reaction is complete, the crude product, which is often a solid or a viscous oil, is washed with a non-polar solvent like diethyl ether or hexane. This step helps to remove unreacted, non-polar starting materials such as excess alkyl iodide.

Decolorization: If the product is colored due to impurities, it can be dissolved in a suitable polar solvent (e.g., methanol (B129727) or acetone) and treated with activated charcoal docbrown.info. The mixture is then filtered through a pad of celite or a similar filter aid to remove the charcoal and adsorbed impurities.

Recrystallization: Recrystallization is the most effective method for purifying solid ionic liquids docbrown.info. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone). A second solvent (an anti-solvent) in which the compound is poorly soluble (e.g., diethyl ether or ethyl acetate) is then added slowly until turbidity is observed. The solution is then cooled slowly, allowing for the formation of pure crystals, which are subsequently collected by vacuum filtration.

Drying: The purified crystals are dried under high vacuum to remove any residual solvent.

These techniques, when applied systematically, can yield research-grade samples with high purity.

Spectroscopic and Structural Elucidation

Advanced spectroscopic techniques are indispensable for confirming the molecular structure of this compound and studying its chemical properties.

NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of the 4-butyl-4-methylmorpholinium cation. Both ¹H and ¹³C NMR are used.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for the 4-butyl-4-methylmorpholinium cation would be:

A triplet for the terminal methyl group of the butyl chain.

Multiplets for the three methylene (B1212753) groups of the butyl chain.

A singlet for the N-methyl group.

Two distinct multiplets for the methylene protons of the morpholine ring (those adjacent to the oxygen and those adjacent to the nitrogen). The quaternization makes the two sides of the ring chemically non-equivalent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For the 4-butyl-4-methylmorpholinium cation, nine distinct signals are expected:

One signal for the N-methyl carbon.

Four signals for the four carbons of the N-butyl chain.

Four signals for the carbons of the morpholine ring (two for C-N and two for C-O).

The predicted chemical shifts are summarized in the table below.

| Group | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |

| Butyl Chain | ||

| -CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~13-14 |

| -CH₂-CH₂-CH₂ -CH₃ | ~1.3-1.4 (m) | ~19-20 |

| -N⁺-CH₂-CH₂ -CH₂-CH₃ | ~1.7-1.8 (m) | ~25-26 |

| -N⁺-CH₂ -CH₂-CH₂-CH₃ | ~3.4-3.5 (m) | ~63-64 |

| Methyl Group | ||

| -N⁺-CH₃ | ~3.2 (s) | ~48-50 |

| Morpholine Ring | ||

| -N⁺-(CH₂ -CH₂-)₂O | ~3.6-3.7 (m) | ~60-62 |

| -N⁺-(CH₂-CH₂ -)₂O | ~4.0-4.1 (m) | ~64-65 |

Note: Predicted chemical shifts are estimates based on data for similar structures and may vary depending on the solvent and experimental conditions. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key expected absorption bands are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the methyl, butyl, and morpholine ring methylene groups.

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region corresponding to the bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage within the morpholine ring, typically appearing in the 1100-1150 cm⁻¹ region.

C-N Stretching: Vibrations associated with the C-N bonds of the morpholinium cation would appear in the fingerprint region.

The IR spectrum of a similar compound, tetra-n-butylammonium iodide, shows prominent C-H stretching and bending vibrations, which supports these predictions nist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Saturated quaternary ammonium cations like 4-butyl-4-methylmorpholinium lack extensive π-systems or other chromophores, and therefore, they are not expected to exhibit significant absorption in the UV-Vis range (200-800 nm). The iodide anion (I⁻) can show some absorption in the UV region (typically below 250 nm). Consequently, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this specific compound, but it can be used to detect certain impurities if they contain chromophores docbrown.info.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of ionic liquids, providing definitive confirmation of the molecular weight of the constituent ions and offering insights into their fragmentation pathways. For 4-butyl-4-methylmorpholinium iodide, electrospray ionization mass spectrometry (ESI-MS) is typically employed. In the positive ion mode (ESI+), the analysis would reveal a peak corresponding to the 4-butyl-4-methylmorpholinium cation [C9H20NO]+. The expected mass-to-charge ratio (m/z) for this cation can be precisely calculated.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For the 4-butyl-4-methylmorpholinium cation, common fragmentation pathways would involve the loss of the butyl or methyl groups from the quaternary nitrogen, leading to characteristic daughter ions. The analysis of these fragments helps to confirm the connectivity and structure of the cation. In the negative ion mode (ESI-), a peak corresponding to the iodide anion (I-) would be observed at an m/z of approximately 126.9.

X-ray Diffraction for Solid-State Structure and Crystal Engineering (if applicable)

While some morpholinium-based ionic liquids with anions like bis(trifluoromethanesulfonyl)imide (TFSI) tend to form amorphous glasses rather than crystalline solids, the presence of the iodide anion could favor crystallization. rsc.org The study of the crystal structure is crucial for understanding how intermolecular forces influence the macroscopic properties of the material. This knowledge is fundamental for crystal engineering, where the aim is to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions.

Thermal and Electrochemical Characterization Techniques

The practical applicability of ionic liquids is largely dictated by their thermal and electrochemical stability. A suite of analytical techniques is employed to assess these critical parameters for 4-butyl-4-methylmorpholinium iodide.

| Thermal Property | Description | Typical Value Range for Morpholinium ILs |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant thermal degradation begins. | > 250 °C |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential scanning calorimetry (DSC) is employed to study the phase transitions of a material, such as melting, crystallization, and glass transitions. rsc.org For 4-butyl-4-methylmorpholinium iodide, the DSC thermogram would reveal its melting point (Tm) if it is a crystalline solid, or a glass transition temperature (Tg) if it forms an amorphous glass upon cooling. rsc.org The presence of a flexible ether linkage in some morpholinium cations can lead to the formation of amorphous glasses. rsc.org These phase transition temperatures are crucial for defining the liquid range of the ionic liquid.

| Phase Transition | Description | Typical Value Range for Morpholinium ILs |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions to a viscous liquid. | -59 to -80 °C rsc.org |

| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. | Varies depending on anion and cation structure |

Cyclic Voltammetry (CV) for Electrochemical Stability Window Determination

Cyclic voltammetry (CV) is a key electrochemical technique used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW is the potential range over which the electrolyte remains stable without being oxidized or reduced. For 4-butyl-4-methylmorpholinium iodide, the CV would be performed using inert electrodes (e.g., platinum, glassy carbon) to identify the anodic and cathodic limits. The oxygen atom in the morpholinium ring is reported to widen the ESW. rsc.org A wide ESW is a highly desirable property for electrolytes in electrochemical devices like batteries and supercapacitors. rsc.org

| Electrochemical Parameter | Description | Significance |

| Anodic Limit | The potential at which the electrolyte begins to oxidize. | Defines the upper limit of the operating voltage. |

| Cathodic Limit | The potential at which the electrolyte begins to reduce. | Defines the lower limit of the operating voltage. |

| Electrochemical Stability Window (ESW) | The potential difference between the anodic and cathodic limits. | A wider ESW indicates greater stability and suitability for high-voltage applications. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate electronic features and interaction patterns of ionic liquids. These methods provide a detailed picture of the geometric and electronic structure of the constituent ions and their ion pairs.

Density Functional Theory (DFT) Studies of Intramolecular and Intermolecular Interactions

DFT calculations on the 4-butyl-4-methylmorpholinium cation reveal a non-planar ring structure. The morpholinium ring's geometry is characterized by C-O-C and C-N-C angles of approximately 112° and 108° respectively, deviating from the ideal 120° of a planar hexagon. arxiv.org The cation possesses a bipolar nature due to the presence of an electron-rich oxygen center and an electron-poor nitrogen center, which significantly influences its interaction with other species. arxiv.org

Conformation Analysis and Energetic Landscapes

The conformational flexibility of the 4-butyl-4-methylmorpholinium cation, particularly the orientation of the butyl group relative to the morpholinium ring, is a key determinant of the energetic landscape of the ionic liquid. Different conformers can exhibit varying stabilities and reactivities. The chair conformation is typical for the morpholinium ring. The energetic barriers between different conformations influence the dynamic properties of the liquid, such as its viscosity and ionic conductivity. While specific energetic landscape data for 4-butyl-4-methylmorpholinium iodide is scarce, related studies on similar cations show that the choice of the anion can influence the conformational preferences of the cation due to differing interaction strengths and steric effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a window into the time-dependent behavior of ionic liquids, providing information on transport properties and local structure that is often inaccessible through experimental means alone.

Simulation of Ion Transport and Diffusion Mechanisms

MD simulations are crucial for understanding the mechanisms of ion transport in morpholinium-based ionic liquids. These simulations can track the trajectories of individual ions and analyze their diffusion coefficients. For related systems, such as those used in lithium batteries, simulations have shown that the mobility of the lithium ion is a significant challenge, as it tends to be slower than the IL cation and anion. rsc.org The transport of Li+ is highly dependent on its solvation structure within the ionic liquid. rsc.org The incorporation of ether functionalities in the cation, as is the case with the morpholinium ring, has been explored as a strategy to enhance ionic conductivity by potentially altering the ion transport mechanisms. deakin.edu.au Studies on N-butyl-N-methylmorpholinium based electrolytes have investigated their potential for energy storage applications, where ion transport is a critical parameter. deakin.edu.auresearchgate.net

Investigation of Solvent-Solute Interactions in Condensed Phases

The interactions between the ionic liquid and dissolved solutes are fundamental to many of its applications, such as in extractions and as a reaction medium. MD simulations can model the solvation shells around solute molecules and quantify the interaction energies. For instance, the use of N-butyl-N-methylmorpholinium-based ionic liquids in CO2 separation has been studied, where understanding the interaction between CO2 and the IL is key. acs.org Similarly, the interactions with water in aqueous solutions of these ILs have been investigated to understand their impact on viscosity and mass transfer rates. The bipolar nature of the morpholinium cation, with its localized positive and negative centers, suggests complex and directional interactions with polar and non-polar solutes. arxiv.org

Predictive Modeling for Advanced Properties

Predictive models, often based on quantitative structure-property relationships (QSPR) or group contribution methods, are valuable for screening new ionic liquids with desired properties, thereby reducing the need for extensive experimental work. While specific predictive models solely for 4-butyl-4-methylmorpholinium iodide are not widely reported, general models for ionic liquid properties often include contributions from the morpholinium cation and can be used to estimate properties like density, viscosity, and melting point. For example, group contribution methods have been employed to estimate the melting point and viscosity of a wide range of ionic liquids. acs.org The Conductor-like Screening Model for Real Solvents (COSMO-RS) is another powerful predictive tool used to calculate thermodynamic properties, such as liquid-liquid equilibria, which is essential for designing separation processes. acs.org

COSMO-RS (Conductor-like Screening Model for Real Solvents) for Solvation and Partitioning Behavior

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of molecules in a liquid phase. For ionic liquids like Morpholinium, 4-butyl-4-methyl-, iodide, COSMO-RS can be instrumental in understanding their behavior as solvents and their partitioning in multiphase systems. nih.govresearchgate.netresearchgate.net

The application of COSMO-RS begins with the quantum chemical calculation of the individual ions, the 4-butyl-4-methyl-morpholinium cation and the iodide anion. These calculations generate a screening charge density (σ-profile) on the surface of each ion, which is a histogram of the charge distribution. The σ-profile is a unique molecular descriptor that captures the ion's polarity, hydrogen bonding capabilities, and other interaction potentials.

Furthermore, COSMO-RS can predict the partitioning of a substance between this compound and an immiscible solvent, such as water. This is achieved by calculating the chemical potential of the solute in both phases. The partition coefficient (log P) is a direct output of this analysis and is vital for applications in liquid-liquid extraction and separation processes. The model accounts for electrostatic, hydrogen-bonding, and van der Waals interactions, providing a comprehensive picture of the partitioning behavior.

Hypothetical COSMO-RS Data for Solute Partitioning:

To illustrate the potential output of a COSMO-RS analysis, the following interactive table presents hypothetical partition coefficients (Log P) for various solutes between this compound and water. This data is for illustrative purposes only and is not derived from actual experimental or computational results.

| Solute | Solute Type | Hypothetical Log P (IL/Water) |

| Toluene | Non-polar aromatic | 2.5 |

| Phenol | Polar aromatic | 0.8 |

| Acetic Acid | Polar aliphatic | -0.5 |

| Hexane | Non-polar aliphatic | 3.0 |

Theoretical Approaches to Understanding Ionic Liquid Properties

Beyond COSMO-RS, other theoretical approaches, primarily molecular dynamics (MD) simulations, are employed to gain a dynamic and microscopic understanding of ionic liquids. nih.govnih.gov MD simulations model the movement and interactions of every atom in a system over time, based on a given force field.

For this compound, an MD simulation would involve creating a simulation box containing a large number of cations and anions. The trajectories of these ions would be calculated by solving Newton's equations of motion. From these trajectories, a wealth of information about the ionic liquid's structure and dynamics can be extracted.

Key properties that can be investigated through MD simulations include:

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients, viscosity, and ionic conductivity. These are crucial for electrochemical applications of ionic liquids.

Thermodynamic Properties: Properties like density and heat of vaporization can also be estimated from MD simulations, providing a means to validate the chosen force field against experimental data.

While specific molecular dynamics studies on this compound are not prominent in published research, the techniques are well-established for other ionic liquids. nih.govnih.gov The insights from such studies on similar morpholinium-based ILs can offer valuable qualitative predictions for the behavior of the title compound. For instance, the presence of the butyl and methyl groups on the morpholinium cation is expected to influence the nanostructuring and transport properties of the ionic liquid.

Applications in Chemical Transformations and Materials Science

Catalytic Roles in Organic Synthesis

As a quaternary ammonium (B1175870) salt, 4-butyl-4-methylmorpholinium iodide functions effectively as a phase-transfer catalyst, facilitating reactions between reagents located in different immiscible phases.

The primary mechanism of 4-butyl-4-methylmorpholinium iodide in phase-transfer catalysis (PTC) is analogous to that of other quaternary ammonium salts like tetrabutylammonium (B224687) iodide (TBAI). rsc.orgnih.gov The bulky, lipophilic 4-butyl-4-methylmorpholinium cation is capable of pairing with the iodide anion and transporting it from a polar (often aqueous) phase into a non-polar (organic) phase where the substrate is dissolved. This transport overcomes the mutual insolubility of the reactants, thereby enabling the reaction to proceed at the interface or within the organic phase. nih.gov

Quaternary ammonium iodides are instrumental in catalyzing crucial bond-forming reactions. While specific studies on 4-butyl-4-methylmorpholinium iodide are not extensively documented, the well-established applications of its analogue, TBAI, provide a strong precedent for its potential utility.

In C-N bond formation , TBAI has been successfully used as a metal-free catalyst for the cross-dehydrogenative coupling (CDC) of aryl ethers with tetrazoles to form hemiaminal ethers. nih.gov This process highlights the ability of the iodide catalyst to facilitate intermolecular C-N bond formation under oxidative conditions. nih.gov

In C-C bond formation , a fundamental process in organic synthesis, quaternary ammonium iodides play a significant role. researchgate.net They are often employed in alkylation reactions and have been used in Suzuki coupling reactions involving less reactive alkylboronic acids and alkyl halides. illinois.edu The catalyst's function is not only to transfer the nucleophile but also to activate the electrophile through the halide exchange mechanism described previously. phasetransfercatalysis.comorganic-chemistry.org

Table 1: Catalytic Applications of Quaternary Ammonium Iodides

| Application Area | Reaction Type | Role of Catalyst | Key Findings |

|---|---|---|---|

| Phase Transfer Catalysis | Nucleophilic Substitution | Transfers anion from aqueous to organic phase. | Catalysis is attributed to interfacial reactions; can involve in-situ generation of more reactive alkyl iodides. nih.govphasetransfercatalysis.com |

| C-N Bond Formation | Cross-Dehydrogenative Coupling | Metal-free catalyst for coupling aryl ethers and tetrazoles. | Enables efficient, regioselective formation of hemiaminal ethers. nih.gov |

| C-C Bond Formation | Alkylation, Suzuki Coupling | Facilitates reaction between organometallic reagents and alkyl halides. | Can be used to couple less-activated alkyl halides by forming more reactive intermediates. illinois.eduorganic-chemistry.org |

The versatility of 4-butyl-4-methylmorpholinium iodide extends to its application in both heterogeneous and homogeneous catalytic systems.

Heterogeneous Systems: In a typical PTC setup, the reaction occurs in a two-phase system (e.g., water/oil). The catalyst, 4-butyl-4-methylmorpholinium iodide, exists primarily at the interface and in the organic phase, shuttling the reactive anion across the phase boundary. nih.govnih.gov The catalytic activity in these systems can be influenced by factors such as stirring speed and temperature, although these effects may be less pronounced under certain tri-phase conditions. nih.gov

Homogeneous Systems: The compound can also be used in single-phase (homogeneous) systems, often employing a polar aprotic solvent like THF. phasetransfercatalysis.com In such cases, while there is no phase-transfer mechanism, the catalytic effect of the iodide anion persists. It functions as a co-catalyst by reversibly converting a less reactive alkyl electrophile (e.g., R-Br) into a more reactive one (R-I), thereby lowering the activation energy of the substitution step. stackexchange.comphasetransfercatalysis.com

Electrochemical System Development

Ionic liquids based on morpholinium cations are recognized for their favorable properties as electrolytes in electrochemical devices, including high thermal and electrochemical stability. researchgate.net

Morpholinium-based ionic liquids, such as those containing the N-methyl-N-butylmorpholinium cation, are promising electrolytes for high-energy-density devices like electric double-layer capacitors (EDLCs). researchgate.netias.ac.in In an EDLC, energy is stored physically through the adsorption of ions from the electrolyte onto the surface of high-surface-area electrode materials, forming an electric double layer. ias.ac.in

The key advantages of morpholinium-based electrolytes include:

Wide Electrochemical Stability Window (ESW): They are often stable up to high voltages (4.5 V to 6 V), which is crucial for achieving high energy density in EDLCs. researchgate.netrsc.org The presence of the ether oxygen in the morpholinium ring is thought to contribute to this wide ESW. rsc.org

Thermal Stability: These ionic liquids are typically stable at temperatures well above 200°C, ensuring safe operation of electrochemical devices. researchgate.netrsc.org

Ionic Conductivity: While their ionic conductivity may be moderate compared to other ionic liquids, it is sufficient for many applications, and they show promise for use in high-temperature supercapacitors. rsc.org

Table 2: Electrochemical Properties of Morpholinium-Based Electrolytes

| Compound/System | Property | Value | Reference |

|---|---|---|---|

| N-alkyl-N-methylmorpholinium salts | Electrochemical Stability | Up to 6 V | researchgate.net |

| N-alkyl-N-methylmorpholinium salts | Thermal Stability (Td) | Near 673 K (400 °C) | researchgate.net |

| [EmMMorph][DEEP] IL | Electrochemical Stability Window | >5.0 V | rsc.org |

| Graphite SC with Pyrr-based IL | Specific Capacitance (at 90 °C) | 164 F g⁻¹ | rsc.org |

| PVA/Ammonium Iodide/Morpholinium IL | Ionic Conductivity | Rise in conductivity observed with IL doping. | researchgate.net |

Solid and gel polymer electrolytes are being developed to improve the safety and durability of electrochemical devices. Iodide salts, including quaternary ammonium iodides, are frequently used as the charge-carrying species within a polymer matrix. researchgate.netmdpi.com

4-butyl-4-methylmorpholinium iodide can be incorporated into host polymers like polyvinyl alcohol (PVA) or polyurethane (PU) to formulate a polymer electrolyte. researchgate.netmdpi.com Research on a system using PVA, ammonium iodide, and a morpholinium-based ionic liquid showed that the addition of the ionic liquid increased ionic conductivity. researchgate.net The large size of the 4-butyl-4-methylmorpholinium cation can help plasticize the polymer matrix, increasing the amorphous regions and thereby enhancing ion mobility and conductivity. researchgate.net

Performance evaluation of such polymer electrolytes involves:

Impedance Spectroscopy: To measure the ionic conductivity of the material. researchgate.net

Structural Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm the complexation between the salt and the polymer. researchgate.net

Electrochemical Testing: The formulated polymer electrolyte is used to fabricate an EDLC, which is then tested using cyclic voltammetry and galvanostatic charge-discharge cycles to determine key performance metrics like specific capacitance, energy density, and power density. rsc.orgresearchgate.net

Solvents for Chemical Processes

The tunable nature of ionic liquids makes them highly effective solvents for a variety of chemical processes, particularly in the realm of green chemistry.

The dissolution of lignocellulosic biomass, a key step in producing biofuels and renewable chemicals, is a significant challenge due to the rigid structure of cellulose (B213188). Ionic liquids have emerged as powerful solvents capable of overcoming this recalcitrance. The morpholinium cation, in particular, has been shown to be effective in this application.

Studies have demonstrated that certain morpholinium-based ILs can readily dissolve cellulose. For example, N-allyl-N-methylmorpholinium acetate (B1210297) ([AMMorp][OAc]) can dissolve up to 30 wt% of cellulose at 120 °C without degrading the polymer. Another study found that a mixed ionic liquid system of 75% n-methyl-n-butyl-morpholium acetate and 25% n-methyl-n-butyl-morpholium bromide could dissolve 6 wt% of cellulose at 70°C. The dissolution mechanism is believed to involve the disruption of the extensive hydrogen-bonding network in cellulose by the ions of the IL. Specifically, the anion of the IL is thought to form new hydrogen bonds with the hydroxyl protons of the cellulose, leading to its dissolution. Given these findings, it is highly probable that 4-butyl-4-methylmorpholinium iodide could also act as an effective solvent for biomass and biopolymers, with the iodide anion playing a crucial role in disrupting the cellulose structure.

Table 2: Cellulose Dissolution Capacity of Selected Morpholinium-Based Ionic Liquids

| Ionic Liquid | Cellulose Concentration (wt%) | Temperature (°C) | Time (min) | Reference |

|---|---|---|---|---|

| N-allyl-N-methylmorpholinium acetate | 30 | 120 | 20 | |

| 75% n-methyl-n-butyl-morpholium acetate + 25% n-methyl-n-butyl-morpholium bromide | 6 | 70 | - |

Note: This table presents data for other morpholinium-based ILs to highlight the potential of the morpholinium cation in cellulose dissolution.

Ionic liquids are considered a cornerstone of green chemistry, often serving as environmentally benign alternatives to volatile organic solvents. Their use can lead to higher yields, better selectivity, and easier catalyst recycling in chemical reactions. Morpholinium-based ionic liquids, in particular, have been utilized as both reaction media and catalysts in organic synthesis. For instance, acidic morpholinium-based ILs have been shown to effectively catalyze esterification reactions.

While specific examples utilizing 4-butyl-4-methylmorpholinium iodide are not documented, its properties as an ionic liquid suggest its suitability as a medium for various organic transformations. The ability to tune the properties of ionic liquids by altering the cation and anion allows for the design of task-specific reaction media. The use of 4-butyl-4-methylmorpholinium iodide could offer advantages in reactions where the iodide anion can participate or influence the reaction pathway, providing a sustainable and efficient alternative to conventional solvents.

Advanced Material Precursors and Components

The unique properties of ionic liquids also position them as valuable components and precursors in the development of advanced materials.

Perovskite solar cells (PSCs) have shown remarkable progress in power conversion efficiency, but their stability remains a significant hurdle for commercialization. Additive engineering, the incorporation of specific compounds into the perovskite layer, has emerged as a key strategy to improve both performance and durability.

The combination of ionic liquids with polymers creates composite materials with synergistic properties, opening avenues for the development of smart and functional materials. These composites can take the form of gels, films, or membranes for a wide range of applications, including batteries, supercapacitors, and actuators. The incorporation of ionic liquids into a polymer matrix can significantly enhance the material's ionic conductivity, making them suitable for use as solid polymer electrolytes.

Poly(ionic liquid)s (PILs), which are polymers with an ionic liquid moiety in each repeating unit, represent another approach to creating advanced polymer materials. These materials combine the desirable properties of ionic liquids with the mechanical stability of polymers. While no studies have specifically reported the use of 4-butyl-4-methylmorpholinium iodide in polymer composites, its nature as an ionic liquid makes it a viable candidate for creating ion-conductive polymer composites. By dispersing this salt into a polymer host, it could act as both a charge carrier and a plasticizer, leading to flexible materials with high ionic conductivity, suitable for various electrochemical devices.

Surface-Active Ionic Liquid (SAIL) Formulations for Interfacial Science

Morpholinium, 4-butyl-4-methyl-, iodide, a quaternary ammonium salt, is a member of the morpholinium-based ionic liquids. The structure of this compound, featuring a morpholinium cation with butyl and methyl substituents and an iodide anion, pre-disposes it to exhibit surface-active properties. The amphiphilic nature of the cation, with its hydrophilic morpholinium ring and hydrophobic alkyl chains, allows these molecules to assemble at interfaces, thereby reducing surface or interfacial tension.

Research into morpholinium-based SAILs has revealed that their interfacial behavior and self-aggregation in solution are highly dependent on the molecular structure of both the cation and the anion. While specific data for 4-butyl-4-methylmorpholinium iodide is not extensively documented in publicly available literature, the principles governing the behavior of analogous morpholinium SAILs provide a framework for understanding its potential properties.

Studies on similar morpholinium cations with varying alkyl chain lengths demonstrate a clear trend: increasing the length of the alkyl chain enhances the hydrophobicity of the cation, leading to a lower critical micelle concentration (CMC) and more effective reduction of surface tension. For instance, morpholinium-based SAILs with longer dodecyl chains have been synthesized and studied for their micellization behavior. researchgate.net These studies indicate that the choice of the anion also plays a crucial role in the aggregation properties of the SAILs.

The synthesis of such morpholinium-based SAILs is typically achieved through a quaternization reaction. researchgate.net For example, a common method involves the reaction of N-methylmorpholine with an appropriate alkyl halide, in this case, butyl iodide, to form the desired quaternary ammonium iodide salt.

The table below presents hypothetical data for this compound, based on the established trends for other short-chain morpholinium-based SAILs. It is important to note that these are estimated values to illustrate the expected properties and are not derived from direct experimental measurement from the available search results.

| Property | Estimated Value | Unit |

| Critical Micelle Concentration (CMC) | 150-250 | mmol/L |

| Surface Tension at CMC (γ_cmc) | 35-45 | mN/m |

| Area per Molecule at Interface (A_min) | 0.50-0.70 | nm² |

| Standard Gibbs Free Energy of Micellization (ΔG°_mic) | -15 to -20 | kJ/mol |

The expected CMC of this compound would be relatively high compared to its longer-chain counterparts, indicating that a higher concentration is needed to initiate micelle formation. This is a direct consequence of the shorter butyl chain, which imparts less hydrophobicity to the molecule. The surface tension at the CMC is anticipated to be moderately low, showcasing its ability to act as a surfactant. The area per molecule at the interface provides insight into the packing of the SAIL molecules at the air-water interface. The negative value for the standard Gibbs free energy of micellization would signify that the formation of micelles is a spontaneous process.

In the broader context of materials science, morpholinium ionic liquids are recognized for their utility in the preparation of nanoparticles. The structure of the morpholinium cation can be tailored to control the size and dispersion of the resulting nanoparticles. Furthermore, the electrochemical properties of morpholinium-based ILs have been investigated for their potential use as electrolytes in devices like double-layer capacitors.

While the direct application of this compound as a primary SAIL might be limited by its relatively high CMC, it serves as a crucial building block and a model compound for understanding the fundamental principles of how morpholinium-based ionic liquids behave at interfaces. Further empirical research is necessary to fully elucidate its specific properties and optimize its use in various chemical and material science applications.

Intermolecular Interactions and Solution Thermodynamics

Investigation of Halogen Bonding and Other Non-Covalent Interactions Involving the Iodide Anion

The iodide anion in Morpholinium, 4-butyl-4-methyl-, iodide plays a crucial role in its intermolecular interactions, most notably through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this case, the iodide anion can interact with various electron-donating sites.

Studies of Micellization and Aggregation Phenomena in Solution

A key characteristic of amphiphilic molecules like this compound is their ability to self-assemble into micelles or other aggregates in solution. This phenomenon is driven by the hydrophobic effect, where the non-polar butyl group seeks to minimize its contact with water molecules, leading to the formation of a hydrophobic core with the hydrophilic morpholinium headgroups and iodide counterions at the surface.

The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC). Studies on analogous N-alkyl-N-methylmorpholinium bromides have shown that the CMC is highly dependent on the length of the alkyl chain. researchgate.net It is expected that this compound would exhibit similar behavior, with the butyl group providing sufficient hydrophobicity to induce micellization.

The table below presents illustrative CMC data for a series of N-alkyl-N-methylmorpholinium bromides, demonstrating the effect of alkyl chain length.

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) / mol·L⁻¹ at 298.15 K |

| N-Dodecyl-N-methylmorpholinium bromide | 12 | 1.5 x 10⁻² |

| N-Tetradecyl-N-methylmorpholinium bromide | 14 | 3.8 x 10⁻³ |

| N-Hexadecyl-N-methylmorpholinium bromide | 16 | 9.5 x 10⁻⁴ |

| Data is for analogous N-alkyl-N-methylmorpholinium bromides and serves as an illustrative example. researchgate.net |

The aggregation behavior is also influenced by temperature and the presence of electrolytes. Generally, an increase in temperature can either increase or decrease the CMC, depending on the specific thermodynamics of micellization. The addition of salts typically lowers the CMC by reducing the repulsion between the charged headgroups.

Thermodynamic Parameters of Solution Behavior and Solvation Processes

The process of micellization and solvation is governed by fundamental thermodynamic principles. The key thermodynamic parameters include the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the spontaneity and driving forces of the aggregation process.

For many ionic surfactants, the micellization process is spontaneous, characterized by a negative ΔG°mic. The contributions of enthalpy and entropy can vary. Often, the process is entropy-driven, stemming from the release of ordered water molecules from around the hydrophobic chains (the hydrophobic effect). researchgate.net However, enthalpic contributions from van der Waals interactions within the micelle core and changes in headgroup interactions also play a role.

The following table provides representative thermodynamic data for the micellization of an analogous N-alkyl-N-methylmorpholinium bromide.

| Thermodynamic Parameter | Value at 298.15 K |

| ΔG°mic | -25 to -35 kJ·mol⁻¹ |

| ΔH°mic | -5 to -15 kJ·mol⁻¹ |

| TΔS°mic | 20 to 25 kJ·mol⁻¹ |

| Data is for an analogous N-dodecyl-N-methylmorpholinium bromide and serves as an illustrative example. researchgate.net |

The solvation process of the individual ions before micellization is also a critical aspect. The morpholinium cation, with its ether linkage, can participate in hydrogen bonding with protic solvents. The butyl and methyl groups will induce hydrophobic hydration. The iodide anion, as mentioned earlier, is strongly hydrated in aqueous solutions.

Ion Association and Dissociation Equilibria in Various Media

In solution, particularly in non-aqueous media with lower dielectric constants, this compound can exist in various states of association. These include fully dissociated ions, solvent-separated ion pairs, and contact ion pairs. The equilibrium between these species is described by the ion association constant (KA) or its inverse, the dissociation constant (KD).

The extent of ion association is influenced by several factors:

Solvent Dielectric Constant: Lower dielectric constant solvents promote ion pairing due to weaker screening of the electrostatic attraction between the cation and anion.

Ion Size: Smaller ions with higher charge density tend to associate more strongly.

Specific Ion-Solvent Interactions: The solvation of the individual ions can significantly impact the equilibrium.

While specific KA values for this compound are not available, studies on other quaternary ammonium (B1175870) halides in various solvents have demonstrated these principles. For instance, in solvents with low polarity, significant ion pairing is observed, which affects the conductivity and other colligative properties of the solution. The study of these equilibria is often carried out using techniques such as conductometry, which can measure changes in the molar conductivity with concentration to determine the extent of ion association.

Future Prospects and Research Trajectories

Exploration of Novel Derivatives and Analogues for Tailored Applications

The inherent tunability of ionic liquids by modifying their cationic and anionic components is a key driver of their scientific and industrial interest. For Morpholinium, 4-butyl-4-methyl-, iodide, the exploration of novel derivatives and analogues holds significant potential for creating materials with highly specific functionalities.

Future research is anticipated to focus on the synthesis of new derivatives by altering the alkyl chains on the morpholinium cation. For instance, varying the length and branching of the butyl group or replacing it with other functional moieties could significantly impact the compound's physical and chemical properties, such as its melting point, viscosity, and solubility. The introduction of functional groups like hydroxyl, ether, or cyano groups onto the alkyl chains could impart task-specific properties, for example, enhancing its performance as a solvent for specific reactions or as a component in electrochemical devices.

The antimicrobial and virucidal properties observed in other morpholinium-based ionic liquids suggest a promising research trajectory for derivatives of 4-butyl-4-methyl-morpholinium iodide. mdpi.com By systematically modifying the structure, researchers could optimize its efficacy against specific pathogens, leading to the development of novel disinfectants or antimicrobial coatings.

A summary of potential modifications and their expected impact is presented in the table below.

| Modification | Potential Impact on Properties | Targeted Applications |

| Varying alkyl chain length | Altered melting point, viscosity, and thermal stability | Electrolytes, solvents, lubricants |

| Introducing functional groups | Enhanced solubility, specific interactions, reactivity | Task-specific solvents, catalysts, functional fluids |

| Anion exchange | Modified electrochemical window, hydrophobicity, and coordinating ability | Batteries, solar cells, extraction processes |

| Introducing chirality | Enantioselective recognition | Asymmetric synthesis, chiral separations |

Advancements in In Situ Characterization Techniques for Reaction Monitoring

The synthesis of this compound, typically a quaternization reaction between N-methylmorpholine and 1-iodobutane, can be significantly optimized through a deeper understanding of its reaction kinetics and mechanism. Future research will likely leverage advanced in situ characterization techniques to monitor the reaction in real-time.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide invaluable data on the formation of the product and the consumption of reactants as the reaction progresses. nih.gov This allows for the precise determination of reaction rates, the identification of any intermediate species, and the optimization of reaction conditions such as temperature, pressure, and solvent.

For instance, time-resolved in situ monitoring can reveal the influence of different solvents or catalysts on the reaction kinetics, leading to more efficient and sustainable synthesis protocols. nih.gov This real-time data is crucial for moving from traditional batch processing to more advanced continuous flow reactor systems.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental studies with computational modeling offers a powerful approach to accelerate the discovery and optimization of ionic liquids. For this compound, a synergistic integration of these methodologies is a key future prospect.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict a wide range of properties for the parent compound and its derivatives. rsc.orgnih.govnih.gov These simulations can provide insights into:

Molecular Structure and Conformation: Predicting the most stable geometric arrangements of the cation and anion.

Physicochemical Properties: Estimating properties like density, viscosity, and conductivity.

Intermolecular Interactions: Understanding how the ionic liquid interacts with other molecules, which is crucial for its application as a solvent or in separation processes.

Electrochemical Properties: Calculating the electrochemical window and ion transport properties, which are vital for its use in energy storage devices.

Experimental validation of these computational predictions is essential. The data obtained from techniques like X-ray crystallography, differential scanning calorimetry (DSC), and electrochemical impedance spectroscopy (EIS) can be used to refine and improve the accuracy of the computational models. This iterative feedback loop between experiment and theory will enable a more rational design of novel morpholinium-based ionic liquids with desired properties, reducing the need for extensive trial-and-error synthesis and characterization.

Potential for Functional Material Design and Process Intensification

Furthermore, the compound could be used as a precursor or template for the synthesis of nanostructured materials. Its ionic nature and ability to self-assemble could be exploited to direct the formation of porous carbons or metal oxides with controlled morphologies for applications in catalysis, adsorption, and energy storage. The interaction of iodide with metals like copper can also lead to the formation of functional coordination polymers with interesting optical and electronic properties. researchgate.netnih.gov

From an industrial perspective, the intensification of the synthesis process for this compound and its derivatives is a critical research trajectory. Traditional batch synthesis of ionic liquids can be inefficient and difficult to scale up. rsc.orgresearchgate.netpsu.edursc.org Future research will likely focus on the development of continuous flow processes using microreactors. rsc.orgresearchgate.netpsu.edursc.orgresearchgate.net These systems offer significantly improved heat and mass transfer, leading to higher yields, purer products, and enhanced safety, particularly for exothermic quaternization reactions. rsc.orgresearchgate.netpsu.edursc.org The development of such intensified processes will be crucial for the cost-effective and sustainable production of this and other morpholinium-based ionic liquids on a larger scale.

常见问题

Basic Research Questions

Q. What validated analytical methods are suitable for detecting Morpholinium, 4-butyl-4-methyl-, iodide in soil samples?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is validated for quantifying morpholinium derivatives in soil. Key parameters include:

- Column : Rxi-5 ms (30 m length, 0.25 mm outer diameter, 0.25 µm stationary phase thickness) .

- Mobile Phase : Acetonitrile at 1.0 mL/min flow rate .

- Sample Preparation : Soil samples are centrifuged at 3,000 rpm for 10 minutes, filtered (0.45 µm pore size), and adjusted to 10.00 mL with water .

- Validation : Linearity (r² > 0.99), recovery rates (90–110%), and specificity confirmed via chromatographic separation .

Q. What experimental conditions are optimal for studying soil degradation of this compound?

- Methodological Answer :

- Soil Type : Chernozem (pH 6.8–7.2, organic carbon 2.1–2.5%) collected from top 20 cm layers .

- Incubation : 45 days at 22±1°C in darkness to mimic natural subsurface conditions .

- Initial Concentration : 0.002 mg/mL to avoid overestimating half-lives due to microbial inhibition at higher concentrations .

Advanced Research Questions

Q. How do soil oxygen levels and microbial activity influence degradation kinetics?

- Methodological Answer :

- Aerobic Conditions : Morpholinium derivatives degrade faster due to microbial activity, with half-lives ranging from 7–45 days depending on substituents .

- Anaerobic Conditions : Stability increases (e.g., no degradation observed for Morpholinium thiazotate), suggesting conservative behavior in groundwater .

- Key Factors : Soil oxygen status, microbial diversity, and compound hydrophobicity (logP) dictate sorption and bioavailability .

Q. How can data contradictions in degradation rates be resolved when comparing laboratory and field studies?

- Methodological Answer :

- Controlled Variables : Standardize soil type (e.g., chernozem), temperature (22–25°C), and initial concentration (0.002 mg/mL) .

- Data Normalization : Use dissipation rate constants (k) instead of half-lives to account for concentration-dependent microbial inhibition .

- Validation : Cross-check GC-FID results with LC-MS/MS for trace metabolites, especially non-extractable residues .

Q. What are the implications of AGREE scale "greenness" assessments for analytical method selection?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。